

Computational Chemistry of Mordant Yellow 10: A Technical Guide

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Compound of Interest		
Compound Name:	Mordant Yellow 10	
Cat. No.:	B1146792	Get Quote

Introduction

Mordant Yellow 10, also known as Alizarin Yellow R, is an azo dye characterized by its ability to form strong complexes with metal ions.[1][2] This property makes it a valuable colorant in the textile industry for dyeing fabrics like wool and silk, where the metal ion acts as a "mordant" to fix the dye to the fibers, enhancing color fastness.[2][3] The chemical structure of Mordant Yellow 10, featuring a salicylic acid moiety linked to a sulfophenyl group via an azo bridge, provides the necessary functional groups for chelation.[1][3] Understanding the electronic structure, stability, and interaction of Mordant Yellow 10 with metal ions and substrates at a molecular level is crucial for optimizing its performance and developing new applications. Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offers powerful tools to elucidate these properties.[3] This technical guide provides an in-depth overview of the computational studies of Mordant Yellow 10, detailing the methodologies employed and summarizing key findings for researchers, scientists, and drug development professionals.

Computational Methodologies Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[3] It is widely employed to calculate the optimized geometry, electronic properties, and spectroscopic characteristics of molecules like **Mordant Yellow 10**.[3][4]



Experimental Protocol: DFT Calculations

A typical DFT protocol for the analysis of **Mordant Yellow 10** and similar azo dyes involves the following steps:

- Software: Quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are commonly used.[5][6]
- Model Building: The initial 3D structure of the Mordant Yellow 10 molecule is built using a
 molecular editor.
- Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is typically performed using a hybrid functional like B3LYP in conjunction with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy.[3][4][7] The choice of basis set can influence the accuracy of the results, with larger basis sets generally providing more accurate energy values.[8]
- Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[9]
- Electronic Property Calculation: From the optimized structure, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).[4][10]
- Spectroscopic Simulation (TD-DFT): To predict the UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed.[9][11] This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities.[12][13] The calculations are often performed using the same functional and basis set as the geometry optimization, and solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).[9][14]

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for studying the physical movements of atoms and molecules over time.[15] This technique is particularly useful for understanding the behavior of

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Mordant Yellow 10 in a condensed phase, such as in solution or when interacting with metal ions or surfaces.[1][3]

Experimental Protocol: MD Simulations

A general protocol for MD simulations of a dye-metal complex is as follows:

- Software: Widely used MD simulation packages include AMBER, GROMACS, and NAMD.[1]
- Force Field: A force field (e.g., AMBER, CHARMM, OPLS-AA) is chosen to describe the
 potential energy of the system.[1] For metal complexes, specialized parameters may be
 required.[15]
- System Setup:
 - The initial coordinates of the Mordant Yellow 10 molecule (often from DFT optimization) and any metal ions are placed in a simulation box.
 - The box is solvated with a chosen solvent, typically water, using a specific water model (e.g., TIP3P).[1]
 - Counter-ions are added to neutralize the system.
- Energy Minimization: The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries.
- Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to achieve the correct density. This is a crucial step to ensure the stability of the simulation.
- Production Run: Once equilibrated, the production MD simulation is run for a desired length of time (nanoseconds to microseconds), during which the trajectory of all atoms is saved.
- Analysis: The saved trajectory is analyzed to compute various properties, such as radial
 distribution functions (RDFs) to understand solvation structure, root-mean-square deviation
 (RMSD) to assess conformational stability, and binding free energies to quantify the strength
 of interactions.



Data Presentation

The following tables summarize the types of quantitative data obtained from computational studies of **Mordant Yellow 10** and related compounds.

Table 1: Calculated Geometric Parameters

DFT calculations provide optimized bond lengths, bond angles, and dihedral angles. While a complete, experimentally verified set of these parameters for **Mordant Yellow 10** is not readily available in the cited literature, Table 1 illustrates the typical data format. The values are generally in good agreement with experimental data where available, with minor deviations due to the calculations being performed in the gas phase versus the solid state for experimental X-ray diffraction.[7]

Parameter	Bond/Angle	Calculated Value (B3LYP/6-31G*)
Bond Lengths (Å)	C-C (aromatic)	~1.39 - 1.41
N=N (azo)	~1.25	
C-N	~1.43	_
C-O (hydroxyl)	~1.36	_
C=O (carboxyl)	~1.21	_
Bond Angles (°)	C-N=N	~113
N=N-C	~113	
Dihedral Angles (°)	C-C-N=N	~0 or ~180 (for planarity)

Note: The values presented are representative for azo dyes and are intended for illustrative purposes. Specific calculated values for **Mordant Yellow 10** require a dedicated computational study.

Table 2: Calculated Electronic Properties



DFT is used to determine the electronic characteristics of **Mordant Yellow 10**, which are crucial for understanding its color, reactivity, and stability.[3]

Property	Description	Typical Calculated Value/Location
HOMO Energy	Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron.	Primarily located on the electron-rich salicylic acid moiety.[3]
LUMO Energy	Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron.	Distributed across the azo bridge and the sulfophenyl group.[3]
HOMO-LUMO Gap (Eg)	Energy difference between HOMO and LUMO; correlates with the wavelength of maximum absorption (λmax).	Governs the $\pi \to \pi^*$ transition responsible for the dye's color. [3]
Chemical Potential (μ)	(EHOMO + ELUMO) / 2; indicates the tendency of electrons to escape from the system.[3]	-
Chemical Hardness (η)	(ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. [3]	-
Electrophilicity Index (ω)	μ^2 / (2 η); quantifies the ability of a molecule to accept electrons.[3]	-

Note: Specific energy values in eV are dependent on the level of theory (functional and basis set) used in the calculation.

Table 3: Experimental and Theoretical Spectroscopic Data

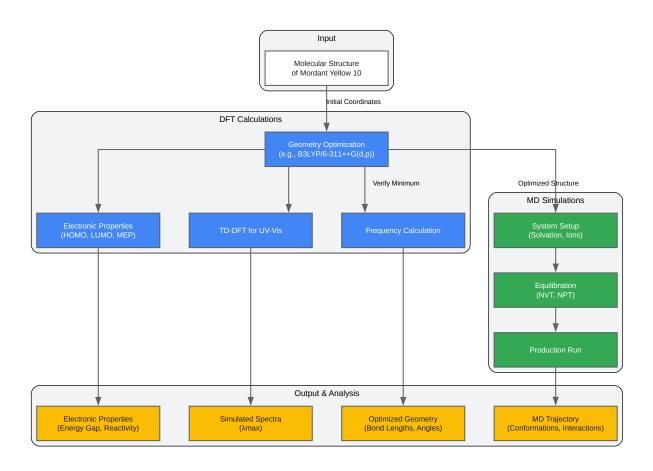


TD-DFT calculations are employed to predict the electronic absorption spectra of dyes. The calculated maximum absorption wavelength (λ max) can be compared with experimental data. [12]

Parameter	Experimental Value	Theoretical (TD- DFT) Value	Main Electronic Transition
λтах	324-370 nm (in aqueous solution)[3]	Dependent on functional, basis set, and solvent model. [13]	π → π*[3]

Mandatory Visualization

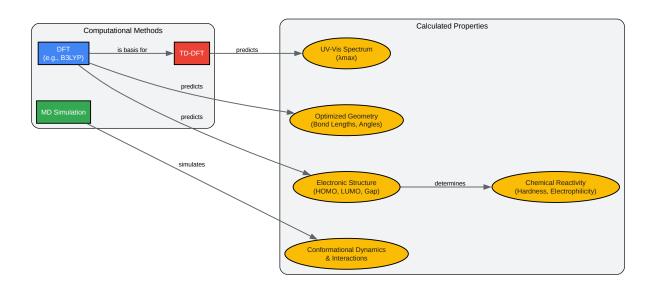




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Caption: Workflow for computational analysis of Mordant Yellow 10.





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